1-Prop-1-en-2-yl-2H-pyrrol-3-one
Description
Properties
CAS No. |
150907-29-2 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3 |
InChI Key |
VUQVCEDWMXNCQU-UHFFFAOYSA-N |
SMILES |
CC(=C)N1CC(=O)C=C1 |
Canonical SMILES |
CC(=C)N1CC(=O)C=C1 |
Synonyms |
3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Discovery :
- 1-Prop-1-en-2-yl-2H-pyrrol-3-one serves as a lead compound in drug discovery, particularly in oncology. Its biological activities suggest potential therapeutic applications against cancer .
- Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating neutrophil activity, which is crucial for developing treatments for inflammatory diseases .
-
Biological Activity :
- The compound has demonstrated significant biological activities, including anti-tumor effects. For instance, alkaloids derived from marine fungi containing similar structural motifs have shown promising results in inhibiting tumor growth .
- Interaction studies reveal its binding affinity to various biological targets, which is essential for optimizing therapeutic efficacy .
Synthetic Applications
-
Synthesis of Derivatives :
- Several synthetic pathways have been developed for this compound, highlighting its versatility in medicinal chemistry. These methods include reactions with polyfunctionalized pyrroles and other nitrogen-containing compounds .
- The ability to synthesize derivatives with modified substituents allows researchers to explore structure-activity relationships (SAR) that can lead to more effective drugs.
-
Comparative Studies :
- Comparative analysis with structurally similar compounds such as 3-acetylpyrrole and 5-methylpyrrole shows how variations in substituents can significantly influence chemical behavior and biological activity .
Case Study 1: Anti-inflammatory Properties
A study evaluated various derivatives of this compound for their ability to inhibit neutrophilic production of superoxide anions and elastase secretion. Results indicated that certain substitutions enhanced anti-inflammatory potency significantly, demonstrating the compound's potential in treating inflammatory conditions .
Case Study 2: Anti-tumor Activity
Research on alkaloids derived from marine fungi showed that compounds with similar structures exhibited notable anti-tumor effects. This suggests that this compound could be further investigated for its potential as an anti-cancer agent .
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Pyrrole | Simple five-membered ring | Basic structure without substituents |
| 3-Acetylpyrrole | Acetyl group at position 3 | Increased lipophilicity, potential for drug development |
| 4-Methylpyridine | Methyl substitution on pyridine ring | Different electronic properties affecting reactivity |
| 5-Methylpyrrole | Methyl group on position 5 | Alters biological activity compared to unsubstituted pyrrole |
Comparison with Similar Compounds
The following analysis compares 1-prop-1-en-2-yl-2H-pyrrol-3-one with structurally analogous compounds, focusing on synthesis, physical properties, chemical reactivity, and applications.
Structural and Substituent Variations
- This compound : Features an allyl (propenyl) group at the 1-position of the pyrrolone ring.
- 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one : Substituted with a phenyl group at the 3-position and a pyrrole ring at the 1-position of the propenone chain.
- (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one : Includes a dimethylamino group at the 3-position of the propenone chain, enhancing electron density.
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one : A dihydropyrrolone derivative with thiophene and chlorophenyl substituents, demonstrating structural diversity in this class.
Table 1: Structural Comparison
| Compound Name | Substituents | Key Features |
|---|---|---|
| This compound | Allyl at 1-position of pyrrolone | Simple allyl substitution |
| 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one | Phenyl at 3-position, pyrrole at 1-position | Extended conjugation |
| (E)-3-(Dimethylamino)-...prop-2-en-1-one | Dimethylamino at 3-position, pyrrole at 1-position | Electron-rich propenone chain |
| 1-(4-Chlorophenyl)-...3H-pyrrol-3-one | Thiophene, chlorophenyl, methyl groups | Dihydropyrrolone with heterocycles |
Physical and Crystallographic Properties
- 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one : Crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 19.848 Å, b = 5.6435 Å, c = 19.325 Å, β = 101.535°. N–H···O hydrogen bonds stabilize the crystal lattice.
- (E)-3-(Dimethylamino)...prop-2-en-1-one : Higher solubility in polar solvents due to the dimethylamino group; predicted pKa = 14.88 ± 0.50 .
Table 3: Crystallographic Data
| Compound Name | Crystal System | Hydrogen Bonding | Density (g/cm³) |
|---|---|---|---|
| 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one | Monoclinic | N–H···O interactions | 1.235 |
Q & A
Q. What are the recommended synthetic routes for 1-Prop-1-en-2-yl-2H-pyrrol-3-one, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis of pyrrole derivatives often involves condensation reactions. For example, substituted aldehydes can react with ketones under alkaline conditions (e.g., 40% NaOH) with extended stirring (24–30 hours) to form enone systems, as demonstrated in the synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)-3-phenylprop-2-en-1-one . Optimize yield by:
- Catalyst Screening : Test bases (e.g., NaOH, KOH) for efficiency.
- Solvent Variation : Use polar aprotic solvents (e.g., ethanol) to enhance reactivity.
- Temperature Control : Moderate heating (50–70°C) may accelerate reaction kinetics without promoting side reactions.
- Purification : Employ silica gel chromatography with ethyl acetate/petroleum ether gradients for isolation .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
- Emergency Procedures :
Advanced Research Questions
Q. How can SHELX software resolve structural ambiguities in X-ray crystallographic data for this compound?
Methodological Answer:
- Refinement Strategies :
- Validation Tools :
Q. How can hydrogen bonding patterns in the crystal structure inform intermolecular interactions?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., ) to identify recurring motifs .
- Thermal Ellipsoids : Evaluate anisotropic displacement parameters to assess dynamic vs. static disorder.
- Packing Diagrams : Use Mercury or Olex2 to visualize π-π stacking or van der Waals contacts, which influence solubility and stability .
Q. How should contradictions between computational predictions and experimental data (e.g., NMR shifts) be addressed?
Methodological Answer:
- Validation Steps :
- DFT Calculations : Compare computed (e.g., Gaussian) and experimental -NMR shifts; adjust solvent models (e.g., PCM for DMSO) .
- Statistical Analysis : Apply linear regression to quantify correlations (R > 0.95 indicates reliability).
- Experimental Replication : Repeat syntheses under controlled conditions to rule out impurities .
Q. What strategies are used in structure-activity relationship (SAR) studies for pyrrole derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl/alkyl groups (e.g., 3-methoxybenzoyl in ) and test bioactivity .
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., carbonyl groups) .
- Crystallographic Data : Correlate torsional angles (e.g., C–C–C=O dihedrals) with biological potency to guide design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
